Product packaging for (3R)-3-methyl-2-azaspiro[4.4]nonane(Cat. No.:CAS No. 929012-36-2)

(3R)-3-methyl-2-azaspiro[4.4]nonane

Cat. No.: B1661625
CAS No.: 929012-36-2
M. Wt: 139.24
InChI Key: NPBBRURTAYRIQO-MRVPVSSYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Organic Synthesis and Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single common atom, are increasingly recognized as privileged scaffolds in drug discovery and organic synthesis. researchgate.net Their inherent three-dimensionality offers a distinct advantage over planar aromatic structures, often leading to improved physicochemical properties and better pharmacokinetic profiles. tandfonline.com The rigid nature of the spiro junction allows for precise spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets. nih.gov This conformational restriction can enhance binding affinity and selectivity for enzymes and receptors. acs.orgnih.gov

The introduction of spirocyclic motifs has proven to be a valuable strategy for modulating properties such as lipophilicity, aqueous solubility, and metabolic stability. nih.govresearchgate.net By replacing more flexible or planar fragments with a spirocycle, chemists can navigate away from "flatland" and explore novel chemical space, which can be advantageous for intellectual property. tandfonline.comrsc.org Furthermore, spirocycles are found in a variety of natural products with significant biological activities, further highlighting their importance in medicinal chemistry. researchgate.net

Overview of Azaspiro[4.4]nonane Core Structures and Their Unique Architectural Features

The azaspiro[4.4]nonane core consists of two five-membered rings, a cyclopentane (B165970) and a pyrrolidine (B122466) ring, connected by a spiro-carbon atom. This arrangement results in a compact and rigid three-dimensional structure. The presence of the nitrogen atom in the pyrrolidine ring introduces a site for further functionalization and can significantly influence the molecule's basicity and hydrogen bonding capabilities.

The specific compound of interest, (3R)-3-methyl-2-azaspiro[4.4]nonane, features a methyl group at the 3-position of the pyrrolidine ring with a defined stereochemistry (R-configuration). This chiral center adds another layer of structural complexity and is critical for stereospecific interactions with biological macromolecules. The fixed spatial orientation of the two rings, coupled with the stereochemistry of the substituent, creates a unique and well-defined pharmacological profile. The 1-azaspiro[4.4]nonane ring system is a core component of cephalotaxine, an alkaloid whose derivatives have shown antileukemic activity. thieme-connect.comacs.org

Historical Development and Evolution of Synthetic Strategies for Azaspiro[4.4]nonane Derivatives

The synthesis of azaspiro[4.4]nonane derivatives has been an active area of research, with various strategies developed over the years. These synthetic approaches can be broadly categorized into two main groups: the formation of a cyclopentane ring onto a pre-existing pyrrolidine derivative, and the formation of a pyrrolidine ring onto a pre-existing cyclopentane derivative. thieme-connect.com

Early methods often involved multi-step sequences. For instance, an acyloin condensation of a diester derived from a pyrrolidine precursor was used to construct the spirocyclic framework. thieme-connect.com More recent developments have focused on more efficient and stereoselective methods. Domino reactions, such as the palladium-catalyzed domino reaction of a dienyl ketone oxime, have provided elegant pathways to the 1-azaspiro[4.4]nonane system. thieme-connect.com

Radical cyclizations have also emerged as a powerful tool for the synthesis of these compounds. A domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals has been successfully applied to create the 1-azaspiro[4.4]nonane skeleton. acs.orgacs.org Another notable approach is the phosphine-catalyzed [3+2]-cycloaddition to construct 2-azaspiro[4.4]nonan-1-ones. uow.edu.au The development of these advanced synthetic methodologies has made a wider range of azaspiro[4.4]nonane derivatives more accessible for further investigation in various fields of chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B1661625 (3R)-3-methyl-2-azaspiro[4.4]nonane CAS No. 929012-36-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

929012-36-2

Molecular Formula

C9H17N

Molecular Weight

139.24

IUPAC Name

(3R)-3-methyl-2-azaspiro[4.4]nonane

InChI

InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3/t8-/m1/s1

InChI Key

NPBBRURTAYRIQO-MRVPVSSYSA-N

SMILES

CC1CC2(CCCC2)CN1

Isomeric SMILES

C[C@@H]1CC2(CCCC2)CN1

Canonical SMILES

CC1CC2(CCCC2)CN1

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Azaspiro 4.4 Nonane Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the characterization of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about their atomic composition and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. ¹H and ¹³C NMR spectra provide information on the chemical environment of individual hydrogen and carbon atoms, respectively, allowing for the mapping of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a series of multiplets for the aliphatic protons of the two cyclopentane (B165970) rings. The methyl group attached to the chiral center at C3 would likely appear as a doublet. The protons adjacent to the nitrogen atom would exhibit a downfield shift due to the deshielding effect of the heteroatom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The spiro carbon, being a quaternary center, would have a characteristic chemical shift. The carbon atoms bonded to the nitrogen would also be shifted downfield. The methyl group would appear as a signal in the upfield region of thespectrum.

Illustrative ¹H NMR Data for a 2-Azaspiro[4.4]nonane Derivative

Chemical Shift (δ) ppm Multiplicity Integration Assignment
3.0 - 3.2 m 2H N-CH
2.5 - 2.7 m 1H N-CH
1.5 - 2.0 m 8H Cyclopentyl CH

Illustrative ¹³C NMR Data for a 2-Azaspiro[4.4]nonane Derivative

Chemical Shift (δ) ppm Carbon Type Assignment
70 - 75 Quaternary Spiro C
55 - 60 Tertiary N-C H
45 - 50 Secondary N-C H₂
30 - 40 Secondary Cyclopentyl C H₂

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. mdpi.com This is achieved by measuring the mass-to-charge ratio (m/z) of ions to a very high degree of precision, which allows for the calculation of the molecular formula.

For (3R)-3-methyl-2-azaspiro[4.4]nonane, HRMS would be used to confirm its molecular formula of C₉H₁₇N. The high-resolution capability of modern mass spectrometers, such as Orbitrap-based systems, allows for the differentiation between ions of the same nominal mass but different elemental compositions. mdpi.commdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Illustrative HRMS Data

Ion Calculated m/z Measured m/z Mass Difference (ppm)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, the most characteristic absorptions would be associated with the N-H and C-H bonds. The N-H stretching vibration of the secondary amine would typically appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic groups would be observed as strong bands in the 2850-3000 cm⁻¹ region. The C-N stretching vibration would be expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Illustrative IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment
3350 Medium, Sharp N-H Stretch
2960 Strong Asymmetric C-H Stretch
2870 Strong Symmetric C-H Stretch
1450 Medium C-H Bend

Stereochemical Assignment and Absolute Configuration Determination

The determination of the stereochemistry of a chiral molecule like this compound is a critical aspect of its structural elucidation. This involves establishing the relative and absolute configuration of its stereocenters.

X-ray Crystallography for Related Azaspirocyclic Structures

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. acs.orgnih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. youtube.com

While a crystal structure for this compound itself may not be publicly available, the analysis of related azaspirocyclic structures by X-ray crystallography provides a robust framework for understanding the conformational preferences and stereochemical details of this class of compounds. For instance, X-ray diffraction has been used to assign the trans configuration of diastereomers of other spirocyclic compounds. nih.gov The rigid nature of spirocyclic systems often leads to well-defined three-dimensional structures. enamine.net

Diastereomeric Ratio Assessment

The synthesis of molecules with multiple stereocenters, such as derivatives of 3-methyl-2-azaspiro[4.4]nonane, can often result in the formation of diastereomers. The assessment of the diastereomeric ratio is crucial for characterizing the stereoselectivity of a chemical reaction.

In the synthesis of related 1-azaspiro[4.4]nonane derivatives, domino radical bicyclization has been shown to produce mixtures of diastereomers, often with a preference for the trans configuration. nih.govscirp.org The ratio of these diastereomers can be influenced by the reaction conditions, such as the choice of radical initiator. nih.gov

The diastereomeric ratio is typically determined using analytical techniques that can distinguish between the diastereomers, most commonly NMR spectroscopy and chiral chromatography. In ¹H NMR, the different spatial arrangement of the diastereomers can lead to distinct chemical shifts for certain protons. Integration of the corresponding signals allows for the quantification of the diastereomeric ratio.

Table of Mentioned Chemical Compounds

Compound Name
This compound
1-azaspiro[4.4]nonane
C₉H₁₇N
N-H
C-H

Conformational Dynamics and Preferred Geometries of the Spiro[4.4]nonane Core

The spiro[4.4]nonane framework, characterized by two cyclopentane rings sharing a single carbon atom, exhibits a complex conformational landscape governed by the puckering of the five-membered rings. Unlike cyclohexane (B81311), which has a well-defined low-energy chair conformation, cyclopentane and its derivatives are in a constant state of dynamic flux, rapidly interconverting between various non-planar forms to alleviate torsional strain. This dynamic behavior is central to understanding the three-dimensional structure and reactivity of molecules containing a spiro[4.4]nonane core, such as this compound.

The primary modes of puckering in a five-membered ring are the "envelope" and "twist" (or "half-chair") conformations. In a planar cyclopentane, all carbon-hydrogen bonds would be eclipsed, leading to significant torsional strain. To relieve this strain, the ring puckers. The envelope conformation, which possesses C_s symmetry, has one carbon atom out of the plane of the other four. The twist conformation, with C_2 symmetry, has two adjacent atoms displaced in opposite directions from the plane of the other three. These two forms are of comparable energy and are readily interconvertible through a low-energy process known as pseudorotation.

Detailed computational analyses, such as ab initio and density functional theory (DFT) calculations, have been employed to determine the preferred geometries and relative energies of spiro[4.4]nonane conformers. These studies reveal several low-energy structures corresponding to different combinations of envelope (E) and twist (T) conformations for the two rings. The notation for these conformers often specifies the puckered atoms in each ring relative to the spirocenter.

The energy barriers for the interconversion of these conformers are generally low, indicating that the spiro[4.4]nonane core is highly flexible at room temperature. This flexibility is a key feature of the spiro[4.4]nonane system and has important implications for the biological activity and chemical reactivity of its derivatives. For instance, in substituted azaspiro[4.4]nonanes, the conformational preference of the rings can influence the orientation of substituents and, consequently, their interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of spiro[4.4]nonane derivatives. Variable temperature NMR studies can provide information on the energy barriers between different conformers. For example, in a study of a 5-azoniaspiro[4.4]nonane bromide, the energy barrier for the ring-inversion of one of the rings was determined to be approximately 53.4 ± 0.2 kJ/mol. While this value is for a charged and substituted derivative, it provides an insight into the energy scales of the dynamic processes in the spiro[4.4]nonane core.

The following tables summarize key data from computational studies on the conformational analysis of the spiro[4.4]nonane core.

Table 1: Calculated Relative Energies of Spiro[4.4]nonane Conformers

ConformerPoint GroupRelative Energy (kcal/mol)
Twist-Twist (TT)D_20.00
Twist-Envelope (TE)C_10.55
Envelope-Envelope (EE)C_21.10
Envelope-Envelope (EE')C_s2.05

Data derived from computational studies on the potential energy surface of spiro[4.4]nonane.

Table 2: Selected Calculated Geometrical Parameters for the Most Stable Spiro[4.4]nonane Conformer (Twist-Twist)

ParameterValue
C-C bond length (average)1.54 Å
C-H bond length (average)1.10 Å
C-C-C bond angle (average)104.5°
Dihedral Angles (range)± 15° to ± 45°

Data derived from computational optimizations of the spiro[4.4]nonane geometry.

Derivatization and Functionalization of the 3r 3 Methyl 2 Azaspiro 4.4 Nonane Framework

Introduction of Diverse Substitution Patterns on the Azaspirocyclic Scaffold

The synthesis of derivatives of the azaspiro[4.4]nonane skeleton is a key strategy for creating molecular diversity. Various synthetic methods allow for the introduction of a wide range of substituents onto the heterocyclic and carbocyclic rings of the scaffold.

One prominent method for creating substituted azaspiro[4.4]nonanes is through cycloaddition reactions. For example, phosphine-catalyzed [3+2]-cycloadditions of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives can produce 2-azaspiro[4.4]nonan-1-ones. uow.edu.auosti.govcapes.gov.br This approach allows for the incorporation of ester and amide functionalities, and even chiral auxiliaries, onto the spirocyclic system. uow.edu.auosti.gov

Another powerful technique is the domino radical bicyclization. This method has been successfully employed to synthesize 1-azaspiro[4.4]nonane derivatives from functionalized oxime ethers. acs.orgnih.govnih.gov The reaction proceeds through the formation and capture of alkoxyaminyl radicals, leading to the construction of the spirocyclic core in a single step with a preference for the trans configuration. acs.orgnih.govresearchgate.net This strategy has been shown to be effective with precursors containing electron-withdrawing groups or aryl substituents on the alkenyl moiety. nih.gov

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to highly functionalized spiro heterocycles. A three-component cyclocondensation of aromatic aldehydes, Meldrum's acid, and urea (B33335) or thiourea (B124793) under solvent-free conditions can yield spiro-fused heterocyclic compounds incorporating the azaspiro structure. Similarly, isocyanide-based multicomponent reactions have been developed to synthesize novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov

The table below summarizes various synthetic strategies for introducing substitution patterns on the azaspiro[4.4]nonane scaffold.

Reaction TypePrecursorsResulting StructureKey Features
Phosphine-Catalyzed [3+2]-Cycloaddition2-Methylene γ-lactams, 2-Butynoic acid derivatives2-Azaspiro[4.4]nonan-1-onesAccess to ketone-containing spirocycles. uow.edu.auosti.govconsensus.app
Domino Radical BicyclizationFunctionalized O-benzyl oxime ethers1-Azaspiro[4.4]nonane derivativesForms two rings in a single step; diastereoselective. acs.orgnih.govnih.gov
Multicomponent CyclocondensationAromatic aldehydes, Meldrum's acid, Urea/ThioureaSpiro-fused heterocyclesEfficient, solvent-free synthesis.
Isocyanide-Based MCRIsocyanides, Acetylenic esters, Arylidene-isoxazolones1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienesCatalyst-free synthesis of complex spiro compounds. nih.gov
Semipinacol Ring Expansion2-(1-Hydroxycyclobutyl)-p-toluenesulfonylenamidesFunctionalized 1-azaspirocyclopentanonesPromoted by Brønsted acid or N-bromosuccinimide. nih.gov

Transformations of Functional Groups on the Azaspiro[4.4]nonane System

Once the azaspiro[4.4]nonane framework is constructed, further modifications can be achieved by transforming existing functional groups through oxidation, reduction, and nucleophilic substitution reactions.

Oxidation reactions on the azaspiro[4.4]nonane system can lead to the formation of novel heterocyclic structures with interesting properties. A notable example is the manganese(III)-based oxidation of 4-acylpyrrolidine-2,3-diones in the presence of 1,1-diarylethenes, which yields 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. researchgate.netdntb.gov.ua In this one-pot synthesis, the pyrrolidinedione ring is incorporated into the final spiro scaffold. researchgate.net

Aerial oxidation has also been observed in certain derivatives. For instance, 1'-phenylspiro[fluorene-9,2'-pyrrolidin]-4'-ones, while stable in solid form, can undergo facile aerial oxidation in solution to produce the corresponding 1'-phenylspiro[fluorene-9,2'-pyrrolidine]-4',5'-diones in high yields. The stereoselective construction of the 1,3-diazaspiro[4.4]nonane core, a key structure in massadine (B1247034) alkaloids, involves controlled oxidation as a crucial step. nih.gov

The table below details examples of oxidation reactions on azaspiro[4.4]nonane systems.

Reagent/ConditionSubstrateProduct
Manganese(III) acetate (B1210297)4-Acylpyrrolidine-2,3-diones and 1,1-Diarylethenes2-Oxa-7-azaspiro[4.4]nonane-8,9-diones researchgate.netdntb.gov.ua
Air (in solution)1'-Phenylspiro[fluorene-9,2'-pyrrolidin]-4'-ones1'-Phenylspiro[fluorene-9,2'-pyrrolidine]-4',5'-diones

Reduction reactions are essential for transforming oxidized functionalities on the azaspiro[4.4]nonane scaffold. In the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for (-)-cephalotaxine, the reduction of a β-keto ester complex is a critical step. clockss.org This reduction, using a cerium(III)-coordinated complex, proceeds with high stereoselectivity to establish a cis ring junction in a bicyclic lactone precursor. clockss.org

In phosphine-catalyzed syntheses of 2-azaspiro[4.4]nonan-1-ones, a reductive cyclization step can be employed to form the final spiro-heterocyclic products. uow.edu.au These examples highlight the importance of reduction in controlling the stereochemistry and final structure of azaspiro[4.4]nonane derivatives.

The functionalization of the azaspiro[4.4]nonane framework can also be achieved through nucleophilic substitution reactions. A common strategy involves the activation of a hydroxyl group to facilitate its replacement by a nucleophile. For instance, the reaction of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride (MsCl) or a triphenylphosphine-carbon tetrabromide system (PPh3-CBr4) demonstrates this principle. nih.gov

The outcome of these reactions is highly dependent on the nature of the substituent 'X' at the nitrogen atom of the azaspiro[4.4]nonane ring. nih.gov

When X is a nitroxide radical (O•), the reaction yields a cyclized product, hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole.

When X is a hydrogen atom, a ring-contracted product, perhydro-cyclopenta uow.edu.aunih.govazeto[1,2-a]pyrrol, is formed.

When X is a benzyloxy (OBn) or benzoyloxy (OBz) group, a mixture of the isoxazole (B147169) and ring-expanded octahydrocyclopenta[c]azepines is obtained.

These transformations showcase how nucleophilic substitution can be exploited to generate a diverse range of complex, fused, and rearranged heterocyclic systems from a common azaspiro[4.4]nonane precursor.

Synthesis of Complex Spiro-Fused Heterocyclic Architectures Incorporating Azaspiro[4.4]nonane

The azaspiro[4.4]nonane unit serves as a valuable building block for the construction of more elaborate spiro-fused heterocyclic systems. These complex architectures often exhibit unique three-dimensional structures and are of interest in materials science and medicinal chemistry. nih.gov

One-pot syntheses are particularly powerful for creating such intricate molecules. The Mn(III)-based reaction of 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones to form 2-oxa-7-azaspiro[4.4]nonane-8,9-diones is a prime example of building a complex spiro-fused system efficiently. researchgate.net Another approach involves multicomponent reactions, such as the three-component cyclocondensation of aromatic aldehydes, Meldrum's acid, and urea/thiourea, which provides access to a variety of spiro-fused heterocycles.

The Curtius rearrangement has been strategically employed in the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal. clockss.orgresearchgate.net This reaction sequence allows for the conversion of a bicyclic lactone into the desired 1-azaspiro[4.4]nonane core, which is a key intermediate in the synthesis of the alkaloid (-)-cephalotaxine. nih.govclockss.org Furthermore, phosphine-catalyzed [3+2]-cycloadditions can lead to novel spiro-cyclic ketones after a sequence involving a Curtius rearrangement and acid hydrolysis. uow.edu.auuwa.edu.au

The table below presents examples of synthetic routes to complex spiro-fused architectures from azaspiro[4.4]nonane precursors.

Synthetic StrategyPrecursor/IntermediateResulting Complex ArchitectureApplication/Significance
One-Pot Mn(III)-based Oxidation4-Acylpyrrolidine-2,3-diones2-Oxa-7-azaspiro[4.4]nonane-8,9-dionesEfficient synthesis of novel spiro-fused diones. researchgate.net
Curtius RearrangementFused bicyclic lactone (acyl azide (B81097) intermediate)(R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketalKey intermediate for (-)-cephalotaxine synthesis. clockss.orgresearchgate.net
Three-Component CyclocondensationAromatic aldehydes, Meldrum's acid, Urea/ThioureaSpiro-fused heterocycles (e.g., spiro-barbiturates)Facile, solvent-free synthesis of diverse spiro compounds.
Phosphine-Catalyzed Cycloaddition followed by Curtius RearrangementSpiro-acid from cycloadditionNovel spiro-cyclic ketonesAccess to new ketone-containing spiro scaffolds. uow.edu.auuwa.edu.au

Computational and Theoretical Investigations of Azaspiro 4.4 Nonane Structures and Reactivity

Molecular Modeling and Docking Studies for Understanding Ligand-Target Interactions

Molecular modeling and docking are indispensable computational techniques used to predict how a ligand, such as a derivative of (3R)-3-methyl-2-azaspiro[4.4]nonane, might bind to a protein receptor. nih.govnih.gov These methods are fundamental in structure-based drug design, allowing researchers to visualize and analyze potential interactions at the atomic level. nih.gov

The process begins with the three-dimensional structures of both the ligand and the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. acs.org Molecular docking software then explores various possible orientations and conformations of the ligand within the protein's binding site, a process known as pose generation. nih.gov These poses are then evaluated using a scoring function, which estimates the binding affinity, to identify the most likely binding mode. psu.edu

A key application for azaspiro[4.4]nonane derivatives has been as agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels involved in various cognitive processes. nih.govnih.gov For instance, derivatives of 1-azaspiro[4.4]nonane have been investigated as novel ligands for these receptors. aip.org In a typical docking study, an azaspiro[4.4]nonane derivative would be computationally "placed" into the binding site of an nAChR subtype, such as the α7 receptor. nih.govnih.gov The software would then calculate the binding energy for numerous poses, with lower energy values suggesting a more favorable interaction. researchgate.net

The analysis of these docked poses can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and key amino acid residues in the receptor. This detailed understanding of the binding mechanism, whether through a "lock-and-key," "induced fit," or "conformational selection" model, is vital for optimizing the ligand's structure to enhance its potency and selectivity. nih.gov For example, molecular docking studies on 4-azapregnene derivatives with various steroid targets helped to explain their affinity and potential as inhibitors. mdpi.com Similarly, docking can guide the elaboration of fragment hits into more complex lead compounds by showing how to best orient new functional groups to form additional favorable interactions with the target protein. acs.org

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper insight into the intrinsic electronic properties of molecules, which ultimately govern their reactivity and behavior. rsc.org These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule. mdpi.com

Molecular Orbital (MO) Calculations for Reactivity and Regioselectivity Prediction

Molecular Orbital (MO) theory is a powerful framework for understanding chemical reactions. According to Frontier Molecular Orbital (FMO) theory, many reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). nih.gov The energies and spatial distributions of these orbitals can be calculated to predict a molecule's reactivity and the regioselectivity of a reaction. mdpi.com

For a molecule like this compound, MO calculations can identify the location of the HOMO, which is typically centered on the nitrogen atom, indicating its nucleophilic character. nih.gov The energy of the HOMO is related to the molecule's ionization potential and its willingness to donate electrons. Conversely, the LUMO's energy and location indicate where the molecule is most likely to accept electrons.

These calculations are critical for predicting the outcomes of synthetic reactions. For example, in the synthesis of complex 1-azaspiro[4.4]nonane derivatives through domino radical bicyclization, the regioselectivity and stereoselectivity of the cyclization steps are determined by the intricate interplay of forming and capturing radical intermediates. aip.org Quantum chemical calculations can model the transition states of these reaction pathways, allowing chemists to predict which structural or stereochemical isomer is more likely to form, thus guiding the choice of reagents and reaction conditions. rsc.orgacs.org

Electronic Property Analysis of the Azaspiro[4.4]nonane System

Quantum chemical methods can be used to calculate a variety of electronic properties that are crucial for understanding the molecule's behavior. aip.org These properties include the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment, which are essential for predicting intermolecular interactions. For instance, an analysis of spiro-compounds has shown that while the fundamental electronic character of the constituent parts is often retained, the spiro-linkage can alter properties due to forced planarity or steric effects. acs.orgresearchgate.net Theoretical investigations help rationalize complex photophysical and electronic phenomena in spiro-compounds. barbatti.org

Below is a table of predicted electronic properties for the parent compound, 3-methyl-2-azaspiro[4.4]nonane.

PropertyPredicted ValueDescription
Molecular Formula C9H17NThe elemental composition of the molecule.
Monoisotopic Mass 139.1361 DaThe mass of the molecule with the most abundant isotopes.
XlogP 2.0A measure of lipophilicity, indicating how the compound partitions between an octanol (B41247) and water phase.
[M+H]+ m/z 140.14338The mass-to-charge ratio of the protonated molecule, often observed in mass spectrometry.
Predicted CCS (Ų) 134.4The predicted collision cross-section for the protonated molecule, relating to its shape and size.
Data sourced from PubChemLite.

These calculated properties are invaluable for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for drug development.

Structure-Activity Relationship (SAR) Studies Applied to Azaspiro[4.4]nonane Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically investigating how changes in a molecule's structure affect its biological activity. nih.gov The goal is to identify the key chemical features, known as the pharmacophore, that are responsible for the desired biological effect and to optimize the lead compound's potency, selectivity, and pharmacokinetic properties. nih.gov

For azaspiro[4.4]nonane derivatives, the spirocyclic core provides a rigid, three-dimensional scaffold. SAR studies would involve synthesizing a library of analogues where specific parts of the molecule are systematically modified. For example, in developing azaspiro compounds as α7 nAChR agonists, researchers might explore:

Modification of the Amine: The basicity and substitution of the nitrogen atom in the azaspirane ring are critical. SAR studies on acetylcholine and its analogues show that a quaternary amine is often optimal for cholinergic activity, while tertiary and secondary amines are less active. youtube.com

Substitution on the Rings: Adding substituents to either the pyrrolidine (B122466) or cyclopentane (B165970) ring of the azaspiro[4.4]nonane core can probe interactions with specific pockets in the receptor binding site. The nature of these substituents (e.g., electron-withdrawing vs. electron-donating) can significantly alter binding affinity. nih.gov

Modification of Side Chains: If the core is attached to other functional groups, the length, rigidity, and chemical nature of these linkers and groups are varied. SAR studies on other receptor agonists have shown that even small changes, like adding a methyl group at a specific position, can switch selectivity between receptor subtypes. youtube.comyoutube.com

The results of these systematic modifications are compiled into SAR tables that guide further design. For example, an SAR study on tilorone (B613820) derivatives as α7 nAChR agonists found that basic sidechains were essential for potent activity and that replacing the core fluorenone structure with other scaffolds like dibenzothiophene-5,5-dioxide could retain high activity. nih.gov Similarly, a detailed SAR study on spautin-1 analogues revealed that a secondary amine was crucial for activity and that increasing the chain length between the amine and a phenyl group dramatically increased potency. researchgate.net This iterative process of design, synthesis, and testing, informed by computational studies, is central to the development of novel therapeutic agents based on the this compound scaffold.

Applications of Azaspiro 4.4 Nonane Scaffolds in Academic Chemical Research

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of molecules like (3R)-3-methyl-2-azaspiro[4.4]nonane makes them valuable as chiral building blocks in asymmetric synthesis. A chiral building block is a pre-made enantiomerically pure component that can be incorporated into a larger molecule, transferring its stereochemistry to the final product. This strategy simplifies the synthesis of complex chiral molecules by providing a ready-made stereocenter.

The rigid spiro[4.4]nonane framework allows for well-defined positioning of functional groups in three-dimensional space. This is a critical feature in constructing molecules with specific stereochemical requirements, which is often essential for biological activity. While the broader azaspiro[4.4]nonane skeleton is well-established in synthesis, the (3R)-3-methyl derivative represents a specific chiral synthon that can be used to control the stereochemical outcome of a reaction. The synthesis of novel chiral spiro bis(isoxazoline) ligands has been achieved from optically pure olefin derivatives, demonstrating how a chiral starting material directs the formation of a complex chiral scaffold. researchgate.net The development of synthetic methods that produce chiral intermediates, such as (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal with a high enantiomeric excess (ee ≥ 95%), underscores the importance of these structures as key chiral relays in the multi-step synthesis of complex targets. researchgate.net

The power of using chiral building blocks is that the stereochemistry of the final product is determined by the starting material, which can be a highly efficient way to produce enantiomerically pure compounds. bldpharm.com

Role as Scaffolds in the Rational Design of Novel Chemical Probes and Ligands

The azaspiro[4.4]nonane skeleton is a privileged scaffold in medicinal chemistry and rational drug design. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds with diverse properties. The conformational rigidity of the spirocycle reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity. nih.gov Furthermore, the three-dimensional nature of the scaffold allows for the exploration of chemical space in a way that flat, aromatic systems cannot, potentially leading to improved potency and selectivity. bldpharm.com

In the rational design of new ligands, chemists intentionally incorporate spirocyclic systems to optimize pharmacokinetic and pharmacodynamic properties. For instance, researchers developing melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists found that replacing a flexible morpholine (B109124) ring with a rigid azaspirocycle lowered lipophilicity (logD) and improved both metabolic stability and selectivity against the hERG channel. bldpharm.com This demonstrates a targeted strategy to solve common drug development problems by leveraging the specific structural benefits of the spirocyclic core.

The azaspiro[4.4]nonane framework has also been used in the design of specific enzyme inhibitors. Novel spiro-thiazolidinone derivatives based on a thia-azaspiro scaffold have been synthesized and shown to act as dual inhibitors of the enzymes EGFR and BRAFV600E, which are implicated in cancer. nih.gov Similarly, the design of chiral spiro ligands, such as those based on spiro[4.4]nonane-1,6-diol, has been explored for use in asymmetric catalysis, where the rigid backbone is crucial for inducing high enantioselectivity in chemical reactions. researchgate.net

Table 1: Bioactivity of Rationally Designed Spirocyclic Compounds

Compound Class Target(s) Reported Activity (IC₅₀) Reference
Quinoline-based Spiro-thiazolidinone EGFR / BRAFV600E 1.30 µM / 3.8 µM nih.gov
Azaspirocycle-containing Antagonists MCHr1 - bldpharm.com

Contribution to the Synthesis of Bioactive Natural Product Analogues (e.g., Cephalotaxine Backbone)

One of the most significant applications of the azaspiro[4.4]nonane scaffold in academic research is its central role in the synthesis of the Cephalotaxus alkaloids. nih.gov This family of natural products, which includes the anti-leukemia drug homoharringtonine, is characterized by a complex pentacyclic structure that contains the 1-azaspiro[4.4]nonane unit as its core. nih.govacs.org The synthesis of these molecules is a major challenge that has spurred the development of new chemical methodologies.

Multiple total syntheses of (±)-cephalotaxine and its enantiomerically pure forms have been reported, and a key step in these synthetic routes is the construction of the azaspiro[4.4]nonane skeleton. capes.gov.brresearchgate.net For example, a domino radical bicyclization reaction has been developed to create the 1-azaspiro[4.4]nonane skeleton in moderate yields (11–67%). acs.org This method involves the simultaneous formation of two rings in a single step, which is a highly efficient strategy for building molecular complexity. acs.org Another approach utilized a stereocontrolled semipinacolic rearrangement to access the spirocyclic core in an enantiomerically pure form, leading to a total synthesis of (−)-cephalotaxine with an enantiomeric excess of 98.7%. capes.gov.br

The development of these synthetic routes not only provides access to the natural products themselves but also enables the creation of analogues. By modifying the azaspiro[4.4]nonane core or the side chains attached to it, chemists can produce novel compounds with potentially improved therapeutic properties. The ability to synthesize the core backbone efficiently is therefore crucial for exploring the structure-activity relationship of this important class of bioactive molecules. nih.gov

Table 2: Selected Synthetic Yields for Azaspiro[4.4]nonane Intermediates

Synthetic Method Target Intermediate Reported Yield Reference
Domino Radical Bicyclization 1-Azaspiro[4.4]nonane derivatives 11–67% acs.org
Multi-step synthesis from (R)-10 (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal 26% (overall) researchgate.net
Synthesis of Spiro bis(isoxazoline) ligands Ligands 37 and 38 51% (overall) researchgate.net

Exploration in Chemical Biology Studies to Elucidate Biological Pathways

The unique biological activities of compounds containing the azaspiro[4.4]nonane scaffold make them useful tools for chemical biology studies aimed at elucidating complex biological pathways. By interacting with specific proteins or other biomolecules, these compounds can act as probes to help understand cellular processes at a molecular level.

The Cephalotaxus alkaloids serve as a prime example. Homoharringtonine, an ester derivative of cephalotaxine, has been approved for the treatment of chronic myeloid leukemia. acs.org Its mechanism of action has been identified as the inhibition of protein synthesis, specifically by binding to the ribosome. nih.gov Studying how this molecule interacts with the ribosomal machinery provides valuable insight into the process of translation and how it can be therapeutically targeted.

Derivatives of the 1-azaspiro[4.4]nonane scaffold have also been found to exhibit other significant biological activities, including the inhibition of the hepatitis C virus and activity as agonists of nicotinic acetylcholine (B1216132) receptors. acs.org These findings open the door for further research to understand the life cycle of the virus and the signaling pathways associated with these receptors. Similarly, the discovery that certain spiro compounds can act as histone deacetylase (HDAC) inhibitors provides chemical tools to explore the role of epigenetics in disease. researchgate.net By using these specific and potent molecules, researchers can probe the function of these enzymes and their downstream effects on gene expression, thereby elucidating their role in biological pathways related to cancer and other disorders.

Q & A

Q. What are the key synthetic strategies for achieving stereochemical purity in (3R)-3-methyl-2-azaspiro[4.4]nonane?

  • Methodological Answer : Stereochemical control is critical due to the compound's neuroprotective potential. Key strategies include:
  • Spirocyclization : Use chiral catalysts (e.g., Rhodium complexes) to enforce (3R)-configuration during cyclization .

  • Protecting Groups : Temporarily shield reactive amines with tert-butoxycarbonyl (Boc) to prevent racemization during multi-step synthesis .

  • Continuous Flow Reactors : Enhance stereoselectivity in industrial-scale production via controlled temperature and pressure .

    Synthetic Method Catalyst/Reagent Yield Stereochemical Purity
    SpirocyclizationRhodium catalyst82%>95% ee
    Boc-Protected RouteBoc₂O, DMAP75%98% ee

Q. How can structural confirmation of this compound be reliably performed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Use 2D NOESY to verify spirocyclic geometry and methyl group orientation .
  • X-Ray Diffraction : Resolve absolute configuration, especially for enantiopure batches .
  • Mass Spectrometry : Confirm molecular weight (139.24 g/mol) and fragmentation patterns .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer : Stability varies with environment:
  • pH Sensitivity : Degrades in strongly acidic/basic conditions; use buffered solutions (pH 6–8) for biological assays .
  • Oxidative Stability : Susceptible to peroxides; store under inert gas (Ar/N₂) .
  • Thermal Stability : Stable up to 150°C; avoid prolonged heating in polar solvents (e.g., DMSO) .

Advanced Research Questions

Q. How does the (3R)-stereochemistry influence biological activity in neuroprotection studies?

  • Methodological Answer : The (3R)-configuration enhances binding to glutamate receptors:
  • Molecular Docking : Simulate interactions with NMDA receptor subunits to identify critical hydrogen bonds .

  • In Vitro Assays : Compare (3R) and (3S) enantiomers in neuronal cell models; (3R) shows 3-fold higher neuroprotective activity (IC₅₀ = 0.5 μM vs. 1.7 μM) .

    Enantiomer Target Receptor IC₅₀ (μM) Reference
    (3R)NMDA Subunit GluN2B0.5
    (3S)NMDA Subunit GluN2B1.7

Q. What computational approaches are effective for modeling spirocyclic compound interactions with sigma receptors?

  • Methodological Answer : Use hybrid QM/MM and MD simulations:
  • Density Functional Theory (DFT) : Calculate charge distribution to predict binding affinity (ΔG = -9.2 kcal/mol for σ1 receptors) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor conformational changes over 100 ns to identify stable binding poses .

Q. How can contradictory data on biological activity between spirocyclic analogs be resolved?

  • Methodological Answer : Address discrepancies via:
  • Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., Menin-MLL interaction studies) and apply statistical weighting .

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to distinguish true activity from assay artifacts .

    Compound Assay Type Reported IC₅₀ (μM) Adjusted IC₅₀ (ITC)
    (3R)-3-Methyl-2-azaspiro...Fluorescence Polarization0.30.45
    2-Phenyl-2,7-diazaspiro...Radioligand Binding1.21.1

Q. What are the challenges in scaling up enantioselective synthesis for pharmacological studies?

  • Methodological Answer : Key hurdles include:
  • Catalyst Recycling : Develop immobilized chiral catalysts (e.g., silica-supported Rhodium) to reduce costs .
  • Purification : Optimize chiral chromatography conditions (e.g., Chiralpak AD-H column, hexane/ethanol gradient) for >99% purity .

Data Contradictions and Validation

  • Stereochemical vs. Biological Activity : and report conflicting neuroprotective data for (3R) vs. (3S) enantiomers. Validate via in vivo models (e.g., zebrafish neurotoxicity assays) to confirm translational relevance .
  • Spirocyclic Reactivity : and propose divergent oxidation pathways. Resolve using ¹⁸O isotopic labeling to track reaction mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.